3-Amino-2-(4-methylbenzyl)propanoic acid
Overview
Description
3-Amino-2-(4-methylbenzyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, featuring an amino group and a 4-methylbenzyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylbenzyl)propanoic acid typically involves the reaction of 4-methylbenzylamine with acrylonitrile, followed by hydrogenation and hydrolysis. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) for the hydrogenation step and an acid or base for the hydrolysis step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-methylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-nitro-2-(4-methylbenzyl)propanoic acid.
Reduction: Formation of 3-amino-2-(4-methylbenzyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-2-(4-methylbenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the 4-methylbenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(4-chlorobenzyl)propanoic acid
- 3-Amino-2-(4-methoxybenzyl)propanoic acid
- 3-Amino-2-(4-fluorobenzyl)propanoic acid
Uniqueness
3-Amino-2-(4-methylbenzyl)propanoic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structural features may confer distinct properties compared to its analogs, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVGSOFCGOOZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640583 | |
Record name | 2-(Aminomethyl)-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682803-13-0 | |
Record name | 2-(Aminomethyl)-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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